2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride derivative, such as methanesulfonyl chloride, under basic conditions.
Attachment of the Acetamide Moiety: The final step involves the reaction of the sulfonamide-triazole intermediate with an acetamide derivative, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the triazole ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group can interact with enzymes, potentially inhibiting their activity.
Protein Binding: The compound can bind to proteins, affecting their function and stability.
Medicine
Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.
Antimicrobial Activity: The compound may exhibit antimicrobial properties due to its sulfonamide group.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Proteins: Binding to proteins, leading to changes in their conformation and function.
Cell Membranes: Interaction with cell membranes, potentially disrupting their integrity.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with similar sulfonamide groups, such as sulfamethoxazole.
Triazoles: Compounds with triazole rings, such as fluconazole.
Acetamides: Compounds with acetamide moieties, such as paracetamol.
Uniqueness
2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE is unique due to its combination of a triazole ring, sulfonamide group, and acetamide moiety. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H29N5O3S2 |
---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C23H29N5O3S2/c1-16(2)19-8-6-7-9-20(19)24-22(29)15-32-23-26-25-21(27(23)4)14-28(33(5,30)31)18-12-10-17(3)11-13-18/h6-13,16H,14-15H2,1-5H3,(H,24,29) |
InChI Key |
AEZQOJDOGHTRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3C(C)C)S(=O)(=O)C |
Origin of Product |
United States |
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